

Improving PS-1145 bioavailability for in vivo

studies

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Compound of Interest

Compound Name: PS-1145 dihydrochloride

Cat. No.: B15620394

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Technical Support Center: PS-1145 In Vivo Studies

Welcome to the technical support center for PS-1145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of PS-1145 for in vivo studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is PS-1145 and what is its mechanism of action?

A1: PS-1145 is a potent and selective small-molecule inhibitor of IκB kinase (IKK), specifically targeting IKKβ with an IC50 of 88 nM.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the nuclear factor-kappa B (NF-κB).[2][3] This action blocks the activation of the NF-κB signaling pathway, which is crucial in regulating inflammation, cell survival, and proliferation.[1][3][4] Consequently, PS-1145 has been investigated for its anti-tumor and anti-inflammatory properties.[3][5][6]

Q2: What are the solubility properties of PS-1145?

Troubleshooting & Optimization





A2: PS-1145 is a hydrophobic compound with poor aqueous solubility.[2] It is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] This low water solubility presents a significant challenge for achieving adequate bioavailability in in vivo studies.

Q3: What is a recommended formulation for in vivo administration of PS-1145?

A3: Due to its poor water solubility, a multi-component vehicle system is recommended for in vivo administration. A commonly used formulation involves first dissolving PS-1145 in DMSO and then diluting it with a mixture of polyethylene glycol 300 (PEG300), Tween 80, and an aqueous solution like saline or water.[2]

Q4: What are some alternative strategies to improve the bioavailability of poorly soluble compounds like PS-1145?

A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[7][8][9][10]

- Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of the compound.[8]
- Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.[8]
- Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7][8]
- Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[9][10]
- Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution characteristics.[9]

Troubleshooting Guide: In Vivo PS-1145 Formulation and Administration



Troubleshooting & Optimization

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This guide addresses specific issues that researchers may encounter when working with PS-1145 in animal models.

Troubleshooting & Optimization

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Problem	Potential Cause	Troubleshooting Steps
Precipitation of PS-1145 in the formulation	Solvent capacity exceeded.	Ensure you are not exceeding the solubility limit of PS-1145 in your initial DMSO stock. Prepare fresh stock solution if necessary.
Inadequate mixing.	Vortex or sonicate the solution thoroughly after the addition of each component to ensure homogeneity.[11]	
Temperature effects.	Gently warm the solution (e.g., to 37°C) to aid dissolution, provided that PS-1145 is stable at that temperature.[11]	
Incorrect order of solvent addition.	Always dissolve PS-1145 completely in DMSO first before adding other co- solvents and the aqueous component. Add the aqueous phase last and slowly while vortexing.	
Animal distress or adverse reactions after dosing	Vehicle toxicity.	High concentrations of DMSO can be toxic.[12] Keep the final DMSO concentration in the dosing solution as low as possible (ideally <10%). Include a vehicle-only control group in your study to assess the effects of the formulation itself.[12]
Formulation instability leading to embolism (for IV injection).	Visually inspect the formulation for any precipitation before each injection. Prepare the formulation fresh before each	



	use. Filter the final formulation through a 0.22 µm syringe filter if appropriate for the formulation type.	
Improper gavage technique (for oral administration).	Ensure personnel are properly trained in oral gavage techniques to prevent esophageal or stomach perforation.[8][13] Use appropriate gavage needle size and length for the animal. [13]	
High variability in experimental results	Inconsistent dosing volume or concentration.	Ensure accurate weighing of the compound and precise measurement of solvent volumes. Use calibrated pipettes and balances. Prepare a sufficient volume of the formulation for all animals in a cohort to ensure consistency.
Non-homogenous formulation.	Ensure the formulation is a clear solution or a uniform suspension. If it is a suspension, mix it well before drawing each dose.	
Animal-to-animal variability.	Randomize animals into treatment groups. Ensure consistent experimental conditions (e.g., housing, diet, light-dark cycle).	

Data Presentation

Table 1: Physicochemical and Solubility Properties of PS-1145



Property	Value	Reference
Molecular Weight	322.75 g/mol	[2]
Formula	C17H11CIN4O	[1]
Appearance	Crystalline solid	[1]
Solubility in DMSO	~10-64 mg/mL	[1][2]
Solubility in Water	Insoluble	[2]
Storage	Store at -20°C in DMSO	[2]

Experimental Protocols

Protocol 1: Preparation of PS-1145 Formulation for Intravenous (IV) Injection

This protocol provides a method for preparing a 1 mg/mL solution of PS-1145 suitable for intravenous administration in rodents.

Materials:

- PS-1145 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)



Procedure:

- Prepare a stock solution of PS-1145 in DMSO:
 - Accurately weigh PS-1145 powder.
 - Dissolve the PS-1145 in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved; vortex or sonicate briefly if necessary.
- Prepare the vehicle mixture:
 - In a sterile tube, combine the vehicle components in the following ratio for the final formulation: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline/WFI.
- Prepare the final formulation (example for 1 mL):
 - To 400 μL of PEG300, add 50 μL of the 20 mg/mL PS-1145 stock solution.
 - Vortex thoroughly until the solution is clear and homogenous.
 - Add 50 μL of Tween 80 to the mixture and vortex again until fully mixed.
 - Slowly add 500 μL of sterile saline or WFI to the mixture while vortexing.
 - Visually inspect the final solution for any signs of precipitation. The final concentration of PS-1145 will be 1 mg/mL.
- Administration:
 - \circ Administer the freshly prepared formulation to the animals intravenously. The dosing volume will depend on the animal's weight and the target dose. For a 5 mg/kg dose in a 20 g mouse, you would inject 100 $\mu L.$

Protocol 2: Representative Pharmacokinetic (PK) Study of PS-1145 in Mice

This protocol outlines a basic design for a pharmacokinetic study to determine key parameters of PS-1145 after a single intravenous dose.



Animals:

- Male or female C57BL/6 mice, 8-10 weeks old.
- Acclimatize animals for at least one week before the experiment.

Dosing and Groups:

- Dose: 5 mg/kg PS-1145, administered as a single intravenous injection (tail vein).
- Formulation: Prepare as described in Protocol 1.
- Groups: Assign at least 3 mice per time point for blood collection.

Blood Sampling:

- Collect blood samples at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
- For each time point, collect approximately 50-100 μL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).
- Keep the blood samples on ice.

Plasma Preparation:

- Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
- Carefully collect the supernatant (plasma) and transfer it to fresh, labeled tubes.
- Store the plasma samples at -80°C until analysis.

Bioanalysis (LC-MS/MS):

- Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PS-1145 in mouse plasma.
- Sample Preparation: Perform a protein precipitation extraction by adding a 3-fold volume of cold acetonitrile (containing an appropriate internal standard) to the plasma samples. Vortex



and centrifuge to pellet the precipitated proteins.

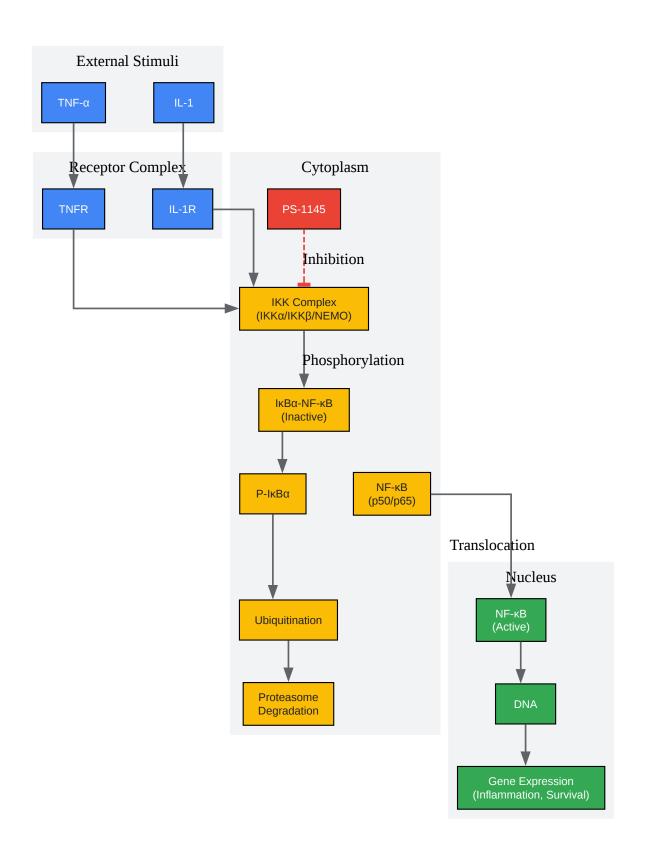
- Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify PS-1145 and the internal standard.

Pharmacokinetic Analysis:

- Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
 - Maximum plasma concentration (Cmax)
 - Time to reach maximum concentration (Tmax)
 - Area under the plasma concentration-time curve (AUC)
 - Elimination half-life (t1/2)
 - Clearance (CL)
 - Volume of distribution (Vd)

Visualizations





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Caption: The NF-kB signaling pathway and the inhibitory action of PS-1145.





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Caption: Experimental workflow for an in vivo study of PS-1145.

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